molecular formula C7H5ClN2O4 B045655 Methyl 6-chloro-5-nitronicotinate CAS No. 59237-53-5

Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655
CAS No.: 59237-53-5
M. Wt: 216.58 g/mol
InChI Key: BRPREIDVQXJOJH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C₇H₅ClN₂O₄ 6-chloro-5-nitronicotinic acid methyl ester . This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds, including anticoccidial agents .

Chemical Reactions Analysis

Methyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-chloro-5-nitronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-nitronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain parasites, such as those causing coccidiosis. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the metabolic processes of the parasites .

Comparison with Similar Compounds

Methyl 6-chloro-5-nitronicotinate can be compared with other similar compounds, such as:

  • Methyl 6-chloro-5-iodonicotinate
  • 2-Chloro-3-nitro-5-pyridinecarboxylic acid
  • 6-Chloro-5-nitronicotinic acid

These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific combination of chlorine and nitro groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPREIDVQXJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323982
Record name Methyl 6-chloro-5-nitronicotinate
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Molecular Weight

216.58 g/mol
Source PubChem
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CAS No.

59237-53-5
Record name Methyl 6-chloro-5-nitro-3-pyridinecarboxylate
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Record name 59237-53-5
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Record name Methyl 6-chloro-5-nitronicotinate
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Record name Methyl 6-chloro-5-nitronicotinate
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Synthesis routes and methods I

Procedure details

DMF (0.15 eq) was added to a solution of 6-hydroxy-5-nitronicotinic acid (1 eq) in SOCl2 (4.7 eq). The mixture was heated at reflux for 8 h then concentrated in vacuo. The residue was taken up in CH2Cl2, cooled to −40° C., and MeOH (1.4 eq) added while maintaining the internal temperature below −30° C. Aqueous NaHCO3 (1 eq) was added and the mixture allowed to warm to room temperature. The organic phase was separated and concentrated in vacuo. The crude residue was crystallized from EtOH to give methyl 6-chloro-5-nitronicotinate (90% yield)
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Synthesis routes and methods II

Procedure details

(Trimethylsilyl)diazomethane (8.25 mL of a 2.00 M solution in hexanes, 16.5 mmol) was added in three portions to a stirred solution of 6-chloro-5-nitronicotinic acid (1.00 g, 4.95 mmol) in methanol (12.0 mL) and DCM (24.0 mL) at 0° C. The reaction mixture was quenched with TPA and concentrated in vacuo to afford the title compound i-2a. m/z (ES) 217 (MH)+. 1H NMR (500 MHz, CDCl3): δ 9.20 (d, 1H, J=2.1 Hz), 8.79 (d, 1H, J=2.1 Hz), 4.05 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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